3-Methylbut-2-en-1-yl 3,3-dimethylpent-4-enoate
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Overview
Description
3-Methylbut-2-en-1-yl 3,3-dimethylpent-4-enoate is an organic compound with the molecular formula C15H26O4 It is an ester derived from the reaction between 3-methylbut-2-en-1-ol and 3,3-dimethylpent-4-enoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbut-2-en-1-yl 3,3-dimethylpent-4-enoate typically involves the esterification of 3-methylbut-2-en-1-ol with 3,3-dimethylpent-4-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods may also incorporate automated systems for monitoring and controlling reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Methylbut-2-en-1-yl 3,3-dimethylpent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
3-Methylbut-2-en-1-yl 3,3-dimethylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylbut-2-en-1-yl 3,3-dimethylpent-4-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The compound’s reactivity and functional groups enable it to interact with enzymes and other biomolecules, influencing metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-Methylbut-2-en-1-yl acetate: An ester with similar structural features but different functional groups.
3-Methylbut-2-en-1-yl benzoate: Another ester with a benzoate group instead of the dimethylpent-4-enoate group.
3-Methylbut-2-en-1-yl pivalate: An ester with a pivalate group.
Uniqueness
3-Methylbut-2-en-1-yl 3,3-dimethylpent-4-enoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities that differentiate it from other similar compounds.
Properties
CAS No. |
63721-04-0 |
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Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
3-methylbut-2-enyl 3,3-dimethylpent-4-enoate |
InChI |
InChI=1S/C12H20O2/c1-6-12(4,5)9-11(13)14-8-7-10(2)3/h6-7H,1,8-9H2,2-5H3 |
InChI Key |
DWJVMGJDQPTBET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC(=O)CC(C)(C)C=C)C |
Origin of Product |
United States |
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